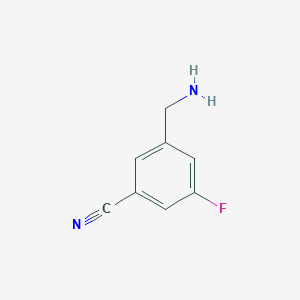

3-(Aminomethyl)-5-fluorobenzonitrile

Description

Contextualization within Fluorobenzonitrile Chemistry

Fluorobenzonitriles are a class of organic compounds that have found extensive use as intermediates in the production of pharmaceuticals and agrochemicals. The presence of a fluorine atom can significantly alter the physicochemical properties of a molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The nitrile group, being a strong electron-withdrawing moiety, influences the reactivity of the aromatic ring and serves as a versatile handle for a variety of chemical transformations.

The specific substitution pattern of 3-(Aminomethyl)-5-fluorobenzonitrile, with a fluorine at the 5-position and an aminomethyl group at the 3-position relative to the nitrile, creates a unique electronic and steric environment. This arrangement can direct further chemical modifications and is crucial in the design of molecules with specific three-dimensional structures for interaction with biological macromolecules.

Research on related fluorobenzonitrile structures provides insight into the potential reactivity of this compound. For instance, studies on 3-(Aminomethyl)-4-fluorobenzonitrile hydrochloride highlight its role as a versatile building block in organic synthesis. It can undergo nucleophilic substitution reactions to create a variety of derivatives, which are valuable intermediates in pharmaceutical synthesis. Similarly, the 3-cyano-5-fluorophenyl ring has been identified as a common structural feature in potent negative allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGlu5), underscoring the importance of this substitution pattern in medicinal chemistry. nih.gov

Significance as a Research Scaffold in Chemical Science

A research scaffold is a core molecular structure that can be systematically modified to generate a library of related compounds for screening and optimization in drug discovery and materials science. The structural attributes of this compound make it an attractive scaffold for several reasons.

The primary amine of the aminomethyl group provides a reactive site for the introduction of a wide range of substituents through reactions such as acylation, alkylation, and reductive amination. This allows for the systematic exploration of the chemical space around the core scaffold to identify compounds with desired biological activities. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions, further expanding the diversity of accessible derivatives.

The fluorine substituent, as previously mentioned, can impart favorable pharmacokinetic properties. Its influence on the acidity of the aminomethyl protons and the basicity of the amine can also be a key factor in molecular recognition and binding.

While direct examples of the use of this compound as a research scaffold in published literature are not yet widespread, its inclusion in the product catalogs of chemical suppliers indicates its availability for such purposes. bldpharm.combldpharm.com The demonstrated utility of closely related compounds, such as Methyl 3-Cyano-5-fluorobenzoate as an intermediate in organic synthesis, further supports the potential of this compound as a valuable tool for researchers. For example, derivatives of malononitrile (B47326) have been investigated as inhibitors of enzymes in the pentose (B10789219) phosphate (B84403) pathway, a target for diseases like cancer and malaria, suggesting a potential avenue of research for nitrile-containing compounds like the one in focus. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(aminomethyl)-5-fluorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3H,4,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEJMNZSNQUQTBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C#N)F)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 Aminomethyl 5 Fluorobenzonitrile

Direct Synthesis Approaches

Direct synthesis focuses on the chemical transformation of the nitrile moiety of 3-cyano-5-fluorobenzonitrile into the desired aminomethyl group. This is typically achieved through reduction reactions.

Nitrile Reduction Pathways

The reduction of the nitrile group (-C≡N) to a primary amine (-CH₂NH₂) is a fundamental transformation in organic synthesis. For 3-(Aminomethyl)-5-fluorobenzonitrile, this involves the reduction of 3-cyano-5-fluorobenzonitrile.

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a widely used industrial and laboratory method for nitrile reduction due to its efficiency and the use of gaseous hydrogen as the reducing agent. acs.org This process involves a heterogeneous catalyst, typically a transition metal on a solid support. wikipedia.org

Common catalysts for this transformation include Raney Nickel and Palladium on carbon (Pd/C). wikipedia.orgwikipedia.org The reaction is typically carried out under a hydrogen atmosphere, and the choice of catalyst, solvent, pressure, and temperature is crucial to maximize the yield of the primary amine and minimize the formation of secondary and tertiary amine byproducts. acs.org Protic solvents like ethanol (B145695) or methanol (B129727) are often used and can accelerate the reaction rate. u-tokyo.ac.jp The addition of ammonia (B1221849) can also be employed to suppress the formation of secondary amines.

Catalyst and Reaction Condition Overview

| Catalyst | Typical Support | Common Solvents | Pressure (H₂) | Temperature |

|---|---|---|---|---|

| Raney Nickel | None (Alloy) | Ethanol, Methanol | Atmospheric to high pressure | Room temp. to 100°C |

| Palladium (Pd) | Activated Carbon (C) | Ethanol, Methanol, EtOAc, THF/NH₄OH | Atmospheric to high pressure | Room temp. to 80°C |

This table presents generalized conditions for nitrile hydrogenation. Specific conditions for 3-cyano-5-fluorobenzonitrile may vary.

Research on the hydrogenation of benzonitrile (B105546) has shown that palladium catalysts can effectively facilitate the transformation of the nitrile functionality. acs.org For instance, a 10% Pd/C catalyst is commonly used for the reduction of nitriles to amines, often carried out under a hydrogen balloon at room temperature. commonorganicchemistry.com Raney Nickel, an alloy of nickel and aluminum, is also a highly effective catalyst for hydrogenating nitriles to primary amines. wikipedia.orgyoutube.comyoutube.com

Metal Hydride Reduction Protocols

Metal hydrides are powerful reducing agents capable of converting nitriles to primary amines. uop.edu.pk Lithium aluminum hydride (LiAlH₄) is the most common and potent reagent for this purpose. libretexts.orglibretexts.org The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous or acidic workup to hydrolyze the intermediate aluminum-amine complexes and liberate the primary amine. youtube.comdalalinstitute.com

Unlike LiAlH₄, sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce nitriles on its own but can be effective in the presence of transition metal catalysts. slideshare.net

Metal Hydride Reduction General Protocol

| Reagent | Typical Solvents | Reaction Steps |

|---|

This table outlines a general procedure. Strict anhydrous conditions are required for LiAlH₄ reactions. libretexts.org

The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the aluminohydride complex to the electrophilic carbon of the nitrile group. A second hydride addition to the intermediate imine species, followed by hydrolysis, yields the primary amine. dalalinstitute.com While highly effective, the pyrophoric nature of LiAlH₄ necessitates careful handling. libretexts.org

Precursor Transformation Routes

An alternative strategy involves the synthesis of this compound from a precursor molecule that already contains the 3-fluoro-benzonitrile scaffold but requires modification of a different functional group to install the aminomethyl moiety.

Phthalimide-mediated Aminomethylation from Halomethyl Precursors

The Gabriel synthesis is a classic and reliable method for preparing primary amines from primary alkyl halides, avoiding the over-alkylation often seen with direct ammonia alkylation. thermofisher.comwikipedia.orgmasterorganicchemistry.com This method utilizes potassium phthalimide (B116566) as an ammonia surrogate. wikipedia.org

The synthesis begins with the N-alkylation of potassium phthalimide with a halomethyl precursor, such as 3-(bromomethyl)-5-fluorobenzonitrile (B1444559) or 3-(chloromethyl)-5-fluorobenzonitrile. This step proceeds via an Sₙ2 reaction to form an N-alkylphthalimide intermediate. youtube.com The final step is the cleavage of the phthalimide group to release the desired primary amine. This deprotection is most commonly achieved by hydrazinolysis (the Ing-Manske procedure), which involves heating the intermediate with hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol. thermofisher.comwikipedia.org This yields the primary amine and a phthalhydrazide (B32825) precipitate. wikipedia.org

Gabriel Synthesis Pathway

| Step | Reagents | Intermediate/Product |

|---|---|---|

| 1. N-Alkylation | Potassium phthalimide, 3-(Halomethyl)-5-fluorobenzonitrile | 2-((5-Cyano-3-fluorobenzyl)isoindoline-1,3-dione |

This table illustrates the two main stages of the Gabriel synthesis for the target molecule. wikipedia.orgyoutube.com

Alternative Alkylation and Subsequent De-protection Strategies

While the Gabriel synthesis is robust, alternative methods using different nitrogen nucleophiles or protecting groups exist. wikipedia.org These strategies can offer milder deprotection conditions. One common alternative involves using a protected form of ammonia, such as di-tert-butyl iminodicarboxylate, which after alkylation with the halomethyl precursor, yields a Boc-protected amine. wikipedia.org

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis. organic-chemistry.org It is introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). Following the alkylation step with a precursor like 3-(bromomethyl)-5-fluorobenzonitrile, the resulting N-Boc protected intermediate can be deprotected under acidic conditions. Reagents such as trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrogen chloride (HCl) in dioxane or methanol are typically used to efficiently remove the Boc group and yield the primary amine salt. orgsyn.org

Boc-Protection/Deprotection Strategy

| Step | Reagent/Condition | Purpose |

|---|---|---|

| 1. Alkylation | Boc-amine equivalent + Base, 3-(Halomethyl)-5-fluorobenzonitrile | Forms the N-Boc protected intermediate |

This table summarizes an alternative protecting group strategy for amine synthesis. organic-chemistry.org

Precursor Synthesis and Intermediate Transformations

The synthesis of this compound is not a trivial process and typically involves a multi-step sequence starting from more readily available materials. The core of the synthesis is the strategic introduction and transformation of functional groups around a central fluorinated benzene (B151609) core.

Halogenated Benzonitrile Synthesis

The creation of a benzonitrile moiety on a halogenated scaffold is a common and effective strategy for building the core structure required for this compound. This approach begins with a di-halogenated fluorobenzene, which serves as a versatile starting point for introducing the nitrile group.

A representative pathway involves the cyanation of a bromo-substituted precursor. For instance, a compound like 1,3-dibromo-5-fluorobenzene (B75295) can be subjected to a nucleophilic substitution reaction with a cyanide source. A common method for this transformation is the Rosenmund-von Braun reaction or palladium-catalyzed cyanation reactions. Another approach involves the use of zinc cyanide (Zn(CN)₂) in the presence of a palladium catalyst to displace a bromine or iodine atom. This method is often preferred due to the lower toxicity of zinc cyanide compared to other cyanide reagents.

The general transformation can be represented as: X-Ar-F + M-CN → NC-Ar-F + M-X (where Ar is the benzene ring, X is a halogen, and M is a metal or cation)

This method effectively establishes the fluorobenzonitrile skeleton, which can then undergo further functionalization to introduce the aminomethyl group. The choice of halogenated precursor is critical as it dictates the subsequent steps required to arrive at the final product.

Functional Group Interconversions on the Benzene Ring

Functional group interconversion (FGI) is a cornerstone of organic synthesis, defined as the process of converting one functional group into another through reactions like substitution, oxidation, or reduction. imperial.ac.uk These transformations are essential for elaborating the molecular structure from a simple precursor to the final complex target.

In the synthesis of this compound, a key pathway starts with 5-fluorobenzonitrile. smolecule.com This route involves a sequence of interconversions on the aromatic ring to install the necessary amino functionality at the correct position before final modification.

The principal steps are:

Nitration : The 5-fluorobenzonitrile ring is subjected to nitration to introduce a nitro group (–NO₂). The fluorine and nitrile groups are electron-withdrawing and meta-directing, guiding the incoming nitro group to the C-3 position.

Reduction : The newly introduced nitro group is then reduced to a primary amine (–NH₂). This is typically achieved using standard reducing agents, such as hydrogen gas with a palladium catalyst (Pd/C) or metal-acid combinations like tin and hydrochloric acid. smolecule.com

This two-step sequence successfully transforms 5-fluorobenzonitrile into 3-amino-5-fluorobenzonitrile, a key intermediate. smolecule.comnih.gov The final aminomethyl group is typically generated in a subsequent step, often by the reduction of the nitrile group.

| Step | Starting Material | Reaction | Reagents (Examples) | Product | Reference |

|---|---|---|---|---|---|

| 1 | 5-Fluorobenzonitrile | Electrophilic Aromatic Nitration | HNO₃/H₂SO₄ | 3-Nitro-5-fluorobenzonitrile | smolecule.com |

| 2 | 3-Nitro-5-fluorobenzonitrile | Nitro Group Reduction | H₂, Pd/C; or Sn/HCl | 3-Amino-5-fluorobenzonitrile | smolecule.com |

Ortho-Lithiation and Directed Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy employs a directing metalation group (DMG), which contains a heteroatom that can coordinate to an organolithium reagent, typically n-butyllithium. This coordination facilitates the deprotonation of the proton at the ortho position, creating a stabilized aryllithium intermediate. wikipedia.org This intermediate can then react with a variety of electrophiles to introduce a new functional group exclusively at that ortho position. wikipedia.org

Common DMGs include amides, tertiary amines, and methoxy (B1213986) groups. wikipedia.org In the context of synthesizing substituted benzonitriles, DoM can be a highly effective method for introducing substituents with high regioselectivity, which might be difficult to achieve through classical electrophilic aromatic substitution.

Mechanistic Investigations of Chemical Transformations Involving 3 Aminomethyl 5 Fluorobenzonitrile

Nucleophilic Aromatic Substitution (SNAr) Dynamics at Fluorinated Positions

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing the aromatic ring of 3-(Aminomethyl)-5-fluorobenzonitrile, specifically by displacing the fluorine atom. The reaction proceeds via a two-step addition-elimination mechanism. wikipedia.orgpressbooks.pub The viability of this pathway is significantly influenced by the electronic nature of the substituents on the aromatic ring.

The SNAr mechanism involves the initial attack of a nucleophile on the carbon atom bearing the fluorine. This step is typically the rate-determining step of the reaction. The attack results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org The presence of a strong electron-withdrawing group, such as the nitrile (-CN) group on this compound, is crucial for this reaction. The nitrile group, being para to the site of nucleophilic attack, effectively stabilizes the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction. byjus.commasterorganicchemistry.com

The aminomethyl group (-CH₂NH₂) at the meta position relative to the fluorine atom has a less direct, primarily inductive, and weakly electron-donating effect. This slightly counteracts the ring's deactivation by the nitrile group but does not fundamentally alter the feasibility of the SNAr reaction. The final step is the rapid expulsion of the fluoride (B91410) ion, which is a good leaving group in SNAr reactions, leading to the restoration of aromaticity and the formation of the substituted product. masterorganicchemistry.com

The general mechanism can be depicted as follows:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the C-F bond at position 5.

Formation of Meisenheimer Complex: A resonance-stabilized anionic intermediate is formed. The negative charge is delocalized, with significant density on the carbon atom bearing the nitrile group.

Elimination of Leaving Group: The fluoride ion is eliminated, and the aromaticity of the ring is restored.

The efficiency of the SNAr reaction on this compound is dependent on the nucleophile's strength and the reaction conditions employed. Strong nucleophiles such as alkoxides, thiolates, and amines are commonly used.

Regioselectivity in Electrophilic and Nucleophilic Reactions

The regiochemical outcome of reactions involving this compound is a complex interplay of the directing effects of its substituents.

Nucleophilic Reactions: In nucleophilic aromatic substitution (SNAr), the regioselectivity is predetermined by the position of the leaving group. Therefore, nucleophilic attack will exclusively occur at the C5 position, leading to the displacement of the fluorine atom.

Electrophilic Aromatic Substitution: For electrophilic aromatic substitution (EAS), the scenario is more complex due to the competing directing effects of the substituents:

Nitrile Group (-CN): A strong deactivating and meta-directing group.

Fluorine Atom (-F): A deactivating but ortho-, para-directing group.

Aminomethyl Group (-CH₂NH₂): A weakly activating and ortho-, para-directing group.

The directing effects of these groups on the available positions (C2, C4, C6) are summarized below:

| Position | Directing Effect from -CN (at C1) | Directing Effect from -CH₂NH₂ (at C3) | Directing Effect from -F (at C5) | Overall Propensity for Electrophilic Attack |

| C2 | Ortho (unfavored) | Ortho (favored) | Meta (unfavored) | Moderately favored |

| C4 | Meta (favored) | Ortho (favored) | Ortho (favored) | Highly favored |

| C6 | Ortho (unfavored) | Para (favored) | Ortho (favored) | Favored |

Based on the synergistic directing effects, position C4 is the most electronically enriched and sterically accessible site for electrophilic attack. The ortho-directing influence of both the aminomethyl and fluoro groups, combined with the meta-directing effect of the nitrile group, all converge on this position. Therefore, electrophilic reactions such as nitration, halogenation, or Friedel-Crafts acylation are expected to yield the 4-substituted derivative as the major product.

Domino and Multicomponent Reaction Pathways

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic nitrile group (which can be hydrolyzed or reduced), makes it an attractive substrate for domino and multicomponent reactions (MCRs). These reactions allow for the rapid construction of complex molecular architectures, often heterocyclic in nature, in a single synthetic operation. researchgate.netredalyc.org

A plausible domino reaction involving this compound could be initiated by the reaction of the primary amine. For example, a reaction with a β-ketoester could lead to an enamine intermediate. Subsequent intramolecular cyclization via attack of the enamine onto the nitrile group, followed by tautomerization, could afford a substituted dihydropyridine (B1217469) derivative. This type of pathway efficiently forms multiple bonds and a new ring system in one pot.

In the context of MCRs, this compound could serve as a versatile building block. For instance, in a Ugi-type reaction, the primary amine could react with an aldehyde, a carboxylic acid, and an isocyanide to form a complex α-acylamino amide derivative. The fluoro and nitrile substituents would remain available for subsequent post-condensation modifications, further increasing molecular diversity.

A hypothetical multicomponent reaction could involve:

Component 1: this compound (providing the amine functionality).

Component 2: A dicarbonyl compound (e.g., acetylacetone).

Component 3: An activated alkyne (e.g., dimethyl acetylenedicarboxylate).

The reaction could proceed through a cascade of condensation, Michael addition, and cyclization steps to generate a highly functionalized heterocyclic system, demonstrating the synthetic power of using this compound in diversity-oriented synthesis. researchgate.net

Spectroscopic Characterization for Advanced Structural Elucidation of 3 Aminomethyl 5 Fluorobenzonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopynih.govnih.govchemicalbook.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the hydrogen, carbon, and fluorine atoms within 3-(Aminomethyl)-5-fluorobenzonitrile.

Proton (¹H) NMR Analysisnih.gov

In the ¹H NMR spectrum of this compound, the protons exhibit distinct chemical shifts due to their unique electronic environments. The aminomethyl group (-CH₂NH₂) protons typically appear as a singlet around 3.9 ppm, while the amine protons (-NH₂) are often observed as a broad singlet. The aromatic protons are split by both homo- and heteronuclear couplings. The proton at the C2 position is expected to appear as a triplet, coupled to the fluorine at C5 and the proton at C6. The protons at C4 and C6 will present as multiplets due to coupling with the fluorine atom and adjacent protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 | ~7.30 | t |

| H-4 | ~7.20 | m |

| H-6 | ~7.10 | m |

| -CH₂NH₂ | ~3.90 | s |

| -NH₂ | Variable (broad) | s |

Note: Predicted values are based on the analysis of structurally similar compounds. s = singlet, t = triplet, m = multiplet.

Carbon (¹³C) NMR Analysisnih.gov

The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The carbon of the nitrile group (-CN) is characteristically deshielded, appearing downfield. The carbon atom bonded to the fluorine (C5) shows a large one-bond coupling constant (¹JCF). Other aromatic carbons show smaller C-F couplings. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine and nitrile groups and the electron-donating potential of the aminomethyl group.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-CN | ~118 |

| C-1 | ~114 |

| C-2 | ~116 |

| C-3 | ~142 |

| C-4 | ~115 |

| C-5 | ~163 (d, ¹JCF ≈ 250 Hz) |

| C-6 | ~110 |

| -CH₂NH₂ | ~45 |

Note: Predicted values are based on the analysis of structurally similar compounds. d = doublet.

Fluorine (¹⁹F) NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds. nih.govnih.gov Given its 100% natural abundance and large chemical shift range, the ¹⁹F nucleus serves as an excellent probe. nih.govhuji.ac.il For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is influenced by the electronic effects of the substituents on the aromatic ring. In a proton-coupled ¹⁹F spectrum, this signal would appear as a multiplet due to coupling with the ortho- and meta-protons (H-4, H-6, and H-2).

Two-Dimensional NMR Techniques

To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling network between protons, for instance, confirming the connectivity between the aromatic protons H-2, H-4, and H-6.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded ¹H and ¹³C nuclei. It would unambiguously link the aminomethyl proton signal to its corresponding carbon signal and each aromatic proton signal to its respective carbon atom.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysisresearchgate.net

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. The nominal molecular weight of this compound (C₈H₇FN₂) is approximately 150.16 g/mol .

A plausible fragmentation pattern for this molecule would involve initial cleavages common to benzylamines and aromatic nitriles. libretexts.orgmiamioh.edu Key fragmentation pathways could include:

Alpha-cleavage: Loss of an amino radical (•NH₂) from the parent ion to form a stable benzylic cation.

Benzylic cleavage: Loss of the entire aminomethyl group.

Loss of HCN: A characteristic fragmentation of benzonitriles.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. und.edunih.gov In the positive ion mode, the ESI-MS spectrum would be expected to show a prominent peak at a mass-to-charge ratio (m/z) of approximately 151.17, corresponding to the protonated molecule [C₈H₇FN₂ + H]⁺. researchgate.net By increasing the energy in the collision cell (tandem MS or MS/MS), controlled fragmentation of this precursor ion can be induced to confirm the structure, revealing fragments consistent with the pathways described above. researchgate.netnih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Fluorobenzonitrile (B1294923) |

| 3-Aminobenzonitrile |

| 3-Aminobenzotrifluoride |

| 1,3,5-Trifluorobenzene |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique widely used for the identification of functional groups within a molecule. mdpi.com The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of its constituent bonds. mdpi.com Different functional groups absorb IR radiation at characteristic frequencies, resulting in a unique spectral fingerprint that allows for the elucidation of a molecule's structure. For a complex molecule such as this compound, the IR spectrum is expected to exhibit a series of absorption bands corresponding to its various functional moieties, including the aminomethyl group, the fluoro-substituted benzene (B151609) ring, and the nitrile group.

The analysis of the IR spectrum of this compound would involve the identification of characteristic stretching and bending vibrations. The nitrile (C≡N) group, in particular, serves as a prominent IR probe due to its sharp and intense absorption band in a relatively uncongested region of the spectrum. researchgate.net The position of this band can be sensitive to the electronic effects of other substituents on the aromatic ring. researchgate.net

While a specific, publicly available, and fully analyzed IR spectrum for this compound is not provided in the search results, the expected absorption regions for its key functional groups can be inferred from data on related compounds and general spectroscopic principles. The primary functional groups and their expected characteristic IR absorption regions are detailed in the table below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Notes |

| Amino (N-H) | Stretching | 3500 - 3300 | Primary amines typically show two bands in this region. |

| Amino (N-H) | Bending | 1650 - 1580 | |

| Alkyl (C-H) | Stretching | 3000 - 2850 | From the -CH₂- group. |

| Aromatic (C-H) | Stretching | 3100 - 3000 | |

| Nitrile (C≡N) | Stretching | 2260 - 2220 | A strong, sharp peak characteristic of nitriles. |

| Carbon-Fluorine (C-F) | Stretching | 1250 - 1000 | The exact position can vary depending on the aromatic substitution pattern. |

| Aromatic (C=C) | Stretching | 1600 - 1450 | Multiple bands are expected in this region due to the benzene ring. |

This table is generated based on established principles of infrared spectroscopy and data for related compounds.

The stretching vibration of the C-H bond in the benzonitrile (B105546) appears in the 3100-3000 cm⁻¹ region. researchgate.net The region between 2800 and 3100 cm⁻¹ would feature bands corresponding to the stretching vibrations of the C-H bonds in the aminomethyl group. researchgate.net The N-H stretching vibrations of the primary amine are expected in the 3500-3300 cm⁻¹ range, while the C-F stretching vibration, indicative of fluorination, would be found in the 1250-1000 cm⁻¹ region. The precise frequencies of these vibrations can provide insight into the molecular structure and intramolecular interactions.

Advanced Spectroscopic Techniques (e.g., REMPI, MATI) for Excited and Cationic States of Benzonitriles

To probe the intricate electronic structure and dynamics of molecules in their excited and cationic states, advanced spectroscopic techniques such as Resonance-Enhanced Multiphoton Ionization (REMPI) and Mass-Analyzed Threshold Ionization (MATI) spectroscopy are employed. mdpi.comresearchgate.net These methods offer significantly higher resolution and sensitivity compared to conventional absorption or emission spectroscopy, providing detailed information about vibrational and electronic energy levels. mdpi.com While specific studies on this compound using these techniques are not detailed in the provided results, research on related molecules like 2-fluorobenzonitrile (B118710) and 3-fluorobenzonitrile illustrates the power of these methods. mdpi.com

REMPI is a two-step process. First, a tunable laser excites a molecule to a specific rovibronic level of an electronically excited state (S₁). A second laser then ionizes the molecule from this excited state. By scanning the wavelength of the first laser, a spectrum of the intermediate excited state is obtained. mdpi.com In experiments on fluorobenzonitriles, a two-color REMPI setup has been used to obtain the vibronic spectra of the first electronically excited state (S₁). mdpi.com

MATI spectroscopy is a high-resolution technique for determining the vibrational features of the cationic ground state (D₀). mdpi.com In a typical MATI experiment, molecules are first excited to a specific intermediate vibronic level in the S₁ state, similar to REMPI. A second laser then excites these molecules to high-lying Rydberg states, just below the ionization threshold. A delayed, pulsed electric field is then applied to ionize the Rydberg molecules, and the resulting ions are detected. mdpi.com This approach allows for the determination of precise adiabatic ionization energies and the characterization of the vibrational modes of the resulting cation. mdpi.com

For instance, in the study of 2-fluorobenzonitrile and 3-fluorobenzonitrile, two-color REMPI and MATI spectroscopy were used to investigate their S₁ and D₀ state vibrational features. mdpi.com The precise excitation energies and adiabatic ionization energies were determined, and the observed vibrational features in the S₁ and D₀ states were assigned with the aid of density functional theory (DFT) calculations. mdpi.com

The application of these advanced techniques to this compound would be invaluable for a deeper understanding of its physicochemical properties. By analogy with studies on other fluorinated benzonitriles, one could expect to determine key energetic and structural parameters for this molecule in its excited and cationic states.

| Spectroscopic Technique | Information Obtained | Example Application on Benzonitriles |

| REMPI (Resonance-Enhanced Multiphoton Ionization) | Vibronic spectra of electronically excited states (S₁). | Determination of the precise excitation energy (band origin) for 2-fluorobenzonitrile (36028 ± 2 cm⁻¹) and 3-fluorobenzonitrile (35989 ± 2 cm⁻¹). mdpi.com |

| MATI (Mass-Analyzed Threshold Ionization) | High-resolution vibrational spectra of the cationic ground state (D₀). | Determination of the adiabatic ionization energy for 2-fluorobenzonitrile (78650 ± 5 cm⁻¹) and 3-fluorobenzonitrile (78873 ± 5 cm⁻¹). mdpi.com |

This table presents data from studies on related benzonitrile derivatives to illustrate the capabilities of these advanced spectroscopic techniques.

Such studies provide fundamental data that is crucial for fields ranging from materials science to astrochemistry, where fluorinated and nitrogen-containing aromatic compounds are of significant interest. researchgate.netmdpi.com

Advanced Analytical Techniques for 3 Aminomethyl 5 Fluorobenzonitrile Analysis and Purity Assessment

Chromatographic Separation Methods

Chromatography is a cornerstone of chemical analysis, enabling the separation of 3-(Aminomethyl)-5-fluorobenzonitrile from starting materials, by-products, and other impurities. The choice of chromatographic method depends on the scale and purpose of the analysis, from small-scale purity checks to large-scale purification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. Due to the compound's polarity, conferred by the aminomethyl group, reversed-phase HPLC is the most common approach. In this method, a nonpolar stationary phase is used with a polar mobile phase.

A typical HPLC method would involve a C18 column, which is packed with silica (B1680970) particles that have been functionalized with 18-carbon alkyl chains. The mobile phase often consists of a gradient mixture of an aqueous buffer (such as water with a small percentage of formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727). rsc.orgnih.gov The gradient starts with a higher proportion of the aqueous phase, and the concentration of the organic solvent is gradually increased to elute more nonpolar compounds. Detection is commonly performed using a UV detector, as the benzene (B151609) ring in the molecule absorbs ultraviolet light.

Table 1: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Formic Acid in Water nih.gov |

| Mobile Phase B | Acetonitrile rsc.org |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is another powerful separation technique, but its application to polar, non-volatile compounds like this compound presents challenges. The primary amino group and the compound's relatively high molecular weight make it unsuitable for direct GC analysis. Therefore, a derivatization step is typically required to convert the amine into a more volatile and thermally stable derivative. sigmaaldrich.commdpi.com

Common derivatization strategies include silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), or acylation with reagents such as isobutyl chloroformate or trifluoroacetic anhydride. sigmaaldrich.comresearchgate.net After derivatization, the resulting compound can be analyzed on a nonpolar capillary column, such as a DB-5 or HP-5, coupled with a Flame Ionization Detector (FID). researchgate.netsemanticscholar.org

Table 2: Typical GC Conditions Following Derivatization

| Parameter | Condition |

|---|---|

| Derivatization Reagent | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) sigmaaldrich.com |

| Column | DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film researchgate.net |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | Initial 100 °C, ramp to 280 °C at 15 °C/min |

| Detector | Flame Ionization Detector (FID) semanticscholar.org |

For the purification of this compound on a preparative scale, flash column chromatography is the method of choice. mit.eduwindows.net This technique uses a glass column packed with a solid adsorbent, most commonly silica gel, and solvent is forced through the column under positive pressure to accelerate the separation. rochester.edu

A significant consideration for purifying basic amines like this compound on standard silica gel is the potential for strong interaction between the basic amine and the acidic silanol (B1196071) groups on the silica surface. This can lead to poor separation and yield loss. biotage.com To mitigate this, a small amount of a basic modifier, such as 1-3% triethylamine, is often added to the eluent. rochester.edu Alternatively, amine-functionalized silica can be used as the stationary phase. biotage.com A gradient elution, starting with a less polar solvent system (e.g., ethyl acetate/hexanes) and gradually increasing the polarity (e.g., by adding methanol), is typically employed to separate the target compound from impurities. biotage.comrochester.edu

Hyphenated Techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation method with a mass spectrometric detector, are invaluable for both the identification of unknown impurities and the confirmation of the target compound's identity.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass-analyzing capability of a mass spectrometer. ekb.eg This allows for the determination of the molecular weight of the parent compound and any impurities as they elute from the column. Electrospray Ionization (ESI) is a common ionization source for this type of analysis, as it is a soft ionization technique suitable for polar molecules. nih.gov LC-MS is instrumental in metabolic profiling and identifying products from synthetic reactions. ekb.egnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) provides structural information for compounds separated by GC. After derivatization, the sample is introduced into the GC-MS system. The mass spectrometer records the mass-to-charge ratio of the fragments produced upon electron ionization, creating a unique fragmentation pattern or "mass spectrum" that serves as a molecular fingerprint. nih.govnih.gov This fingerprint can be compared against spectral libraries (like the NIST library) for positive identification of the compound and its by-products. rsc.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. To perform this analysis, a high-quality single crystal of this compound (or a salt thereof, such as the hydrochloride salt) is required. bldpharm.com

The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map of the molecule. From this map, the exact positions of each atom can be determined, providing unambiguous data on bond lengths, bond angles, and torsional angles. nih.gov This information confirms the compound's connectivity and stereochemistry. Furthermore, X-ray crystallography reveals how the molecules pack together in the crystal lattice, detailing intermolecular interactions such as hydrogen bonding, which are crucial for understanding the solid-state properties of the compound. analis.com.my For example, analysis of the related 3-(Aminomethyl)-4-fluorobenzonitrile hydrochloride revealed extensive hydrogen bonding networks between the protonated amino groups and chloride ions, which stabilize the crystal structure.

Chemical Derivatization and Functionalization Approaches for 3 Aminomethyl 5 Fluorobenzonitrile

Amidation and Sulfonamidation of the Amine Moiety

The primary amine of 3-(Aminomethyl)-5-fluorobenzonitrile can be readily converted into amides and sulfonamides. These reactions are fundamental in medicinal chemistry for creating compounds with altered polarity, hydrogen bonding capabilities, and metabolic stability.

Amidation is typically achieved by reacting the amine with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride, often in the presence of a non-nucleophilic base to neutralize the acid byproduct. Alternatively, direct coupling with a carboxylic acid using standard peptide coupling reagents (e.g., DCC, EDC, HATU) provides a milder and more general route to the corresponding amide.

Sulfonamidation involves the reaction of the amine with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine (B92270) or triethylamine. The resulting sulfonamides are generally more stable to hydrolysis than amides and can act as bioisosteres for other functional groups. Introducing a sulfonic acid function is also a recognized strategy to increase the hydrophilicity of organic molecules, which can be advantageous for developing imaging agents with favorable pharmacokinetic profiles. mdpi.com

| Reaction Type | Typical Reagents | Functional Group Formed |

|---|---|---|

| Amidation | Acyl Halides (R-COCl), Carboxylic Anhydrides ((RCO)₂O), Carboxylic Acids + Coupling Agents (EDC, HATU) | Amide (-NHCOR) |

| Sulfonamidation | Sulfonyl Chlorides (R-SO₂Cl) + Base (e.g., Pyridine) | Sulfonamide (-NHSO₂R) |

Alkylation and Acylation Reactions

Modification of the amine moiety through alkylation and acylation allows for fine-tuning of the molecule's steric and electronic properties.

Alkylation introduces alkyl groups onto the nitrogen atom. This can be accomplished via reductive amination, where the primary amine is first treated with an aldehyde or ketone to form an imine, which is then reduced in situ (e.g., with sodium borohydride) to the corresponding secondary or tertiary amine. Direct alkylation with alkyl halides is also possible but can be harder to control, often leading to mixtures of mono-, di-, and even quaternary ammonium (B1175870) salts. The alkylation of an amine group can significantly impact a molecule's solubility and bioavailability.

Acylation is a specific form of substitution where an acyl group (R-C=O) is added to the amine. This reaction is a cornerstone for pre-modifying molecules before conjugation with other moieties, such as attaching radiolabeled prosthetic groups. mdpi.com For instance, N-succinimidyl esters are commonly used as acylating agents to introduce a linker to primary amines for subsequent bioconjugation reactions. mdpi.com

| Reaction Type | Common Reagents | Resulting Structure | Key Application |

|---|---|---|---|

| Alkylation (Reductive Amination) | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine | Modify lipophilicity and basicity |

| Acylation | Acyl Halides, Anhydrides, Activated Esters (e.g., NHS esters) | Amide | Introduce linkers for bioconjugation |

Protecting Group Strategies for the Amine and Nitrile Functions

In multi-step syntheses involving this compound, it is often necessary to temporarily block the reactive amine group to prevent unwanted side reactions. jocpr.com The nitrile group is generally robust but may require protection under harsh reducing conditions.

The choice of a protecting group is critical and depends on its stability to the reaction conditions used in subsequent steps and the mildness of the conditions required for its removal. jocpr.com For the primary amine, several standard protecting groups are commonly employed in organic synthesis:

tert-Butoxycarbonyl (Boc): This is one of the most common amine protecting groups, stable to basic and nucleophilic conditions but easily removed with acid (e.g., trifluoroacetic acid, TFA).

Benzyloxycarbonyl (Cbz): Stable to acidic and basic conditions, the Cbz group is typically removed by catalytic hydrogenation.

Allyloxycarbonyl (Alloc): This group is stable to both acidic and basic conditions used for Boc and Fmoc removal, respectively, and is selectively cleaved using palladium catalysts. ug.edu.pl

2-(Trimethylsilyl)ethoxycarbonyl (Teoc): The Teoc group can be removed using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF).

The nitrile group is relatively unreactive and often does not require protection. However, if strong reducing agents like lithium aluminum hydride are used to reduce another functional group in the molecule, the nitrile may also be reduced. In such cases, it could be temporarily converted to a less reactive functional group if necessary.

| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong Acid (e.g., TFA, HCl) |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic Hydrogenation (H₂, Pd/C) |

| Allyloxycarbonyl | Alloc | Allyl chloroformate | Pd(0) catalyst (e.g., Pd(PPh₃)₄) |

| 2-(Trimethylsilyl)ethoxycarbonyl | Teoc | Teoc-Cl or Teoc-OSu | Fluoride source (e.g., TBAF) |

Introduction of Radiolabels (e.g., Fluorine-18) for Imaging Probes

The presence of a fluorine atom on the benzonitrile (B105546) ring makes this compound and its derivatives ideal candidates for developing Positron Emission Tomography (PET) imaging agents. PET is a highly sensitive, non-invasive imaging technique that visualizes biological processes in vivo. nih.govfrontiersin.org Fluorine-18 is the most widely used radionuclide for PET due to its favorable physical characteristics, including a convenient half-life of 109.8 minutes and low positron energy (0.635 MeV), which results in high-resolution images. nih.govfrontiersin.orgnih.gov

The synthesis of a PET radiotracer involves introducing the positron-emitting isotope, such as ¹⁸F, into the target molecule. For scaffolds like this compound, this is typically achieved through nucleophilic substitution on an aromatic ring. A common strategy involves designing a precursor molecule where a leaving group is positioned at the site intended for ¹⁸F labeling.

For example, a nitro group or a halogen (e.g., bromine, iodine) can be used as a leaving group that is displaced by [¹⁸F]fluoride. The synthesis of 3-[¹⁸F]fluoro-5-(2-pyridinylethynyl)benzonitrile, a PET tracer for the mGluR5 receptor, was accomplished by reacting a 3-nitro precursor with [¹⁸F]fluoride under heating conditions. nih.gov Another approach involves the radiofluorination of a bromomethyl analog with [¹⁸F]fluoride ion to label a molecule. nih.gov The efficiency of this radiofluorination step is crucial and is often optimized by adjusting reaction temperature, solvent, and the phase-transfer catalyst (e.g., Kryptofix 2.2.2) used to enhance the nucleophilicity of the [¹⁸F]fluoride.

| Labeling Strategy | Precursor Type | Common Reagents | Example Application |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | Aryl-NO₂ (Nitro precursor) | K[¹⁸F]F, K₂₂₂, K₂CO₃, in DMSO or DMF | Synthesis of ¹⁸F-labeled mGluR5 PET tracers. nih.gov |

| Nucleophilic Aliphatic Substitution | Alkyl-Br (Bromomethyl precursor) | [¹⁸F]Fluoride ion | Labeling of mGluR5 receptor ligands. nih.gov |

| Isotopic Exchange | Silicon-Fluoride Acceptor (SiFA) | [¹⁸F]Fluoride ion | Simplified labeling of peptides and proteins. youtube.com |

| Ring-Opening Reaction | Sultone precursor | [¹⁸F]Fluoride ion | Synthesis of hydrophilic ¹⁸F-fluorosulfonates. mdpi.com |

Applications of 3 Aminomethyl 5 Fluorobenzonitrile in Advanced Chemical Synthesis and Material Science

Building Block in Heterocyclic Compound Synthesis

The unique bifunctional nature of 3-(Aminomethyl)-5-fluorobenzonitrile, possessing both a nucleophilic amine and an electrophilic nitrile group, makes it a theoretically ideal precursor for constructing a variety of heterocyclic ring systems. The strategic placement of these groups on the fluorinated benzene (B151609) ring allows for cyclization reactions that can lead to complex, polycyclic structures relevant to medicinal chemistry and material science.

Tetrazine Core Structures

While this compound is a plausible starting material for certain heterocyclic syntheses, its direct application in the de novo synthesis of 1,2,4,5-tetrazine (B1199680) rings is not extensively documented in dedicated research findings. The synthesis of tetrazines often involves the condensation of nitriles with hydrazine (B178648) derivatives or the derivatization of existing tetrazine scaffolds. rsc.orgmdpi.com For instance, methods exist for creating unsymmetrical tetrazines from nitriles and formamidine (B1211174) salts, a pathway where a nitrile-containing compound like this compound could potentially participate. mdpi.com

More commonly, tetrazine derivatives are functionalized through nucleophilic aromatic substitution reactions on pre-formed rings, such as 3-bromo-1,2,4,5-tetrazines. nih.govub.edu In this context, the aminomethyl group of this compound could act as a nucleophile to displace a leaving group on a tetrazine ring, thereby tethering the fluorobenzonitrile moiety to the tetrazine core. This approach is a key strategy for creating complex tetrazine-based molecules for applications in bioorthogonal chemistry, including cellular imaging and drug delivery. rsc.orgnih.gov The resulting products often exhibit unique fluorescence properties that are useful for biological detection. nih.gov

Pyrimidine (B1678525) and Pyrimidinedione Derivatives

The aminomethyl and nitrile functionalities of this compound provide the necessary components for constructing pyrimidine rings. The synthesis of pyrimidines can be achieved through the condensation of a three-carbon component with an amidine or a related nitrogen-containing species. In principle, the aminomethyl group of this compound could be converted into an amidine, which could then react intramolecularly or with another reagent to form a pyrimidine ring.

Alternatively, the nitrile group can participate in cyclization reactions. Research on related structures shows that aminobenzonitriles are valuable precursors for pyrimidine synthesis. For example, various substituted pyrimidine-5-carbonitrile derivatives have been synthesized and investigated for their biological activities, demonstrating the utility of the nitrile group in forming the pyrimidine core. While specific literature detailing the use of this compound in these exact pathways is limited, the fundamental reactivity of its functional groups aligns with established synthetic routes for pyrimidine-based structures.

Precursor for Advanced Ligands and Intermediates

This compound is a valuable precursor for creating advanced ligands and complex chemical intermediates, primarily due to its distinct reactive sites. smolecule.com The aminomethyl group provides a site for hydrogen bonding and can act as a nucleophile, while the fluorine atom can engage in halogen bonding and modulate the electronic properties of the molecule. smolecule.com

These features are highly desirable in the design of ligands for metal catalysts and molecules targeting biological receptors. The compound serves as an intermediate in the synthesis of more complex organic molecules for the pharmaceutical and agrochemical industries. smolecule.com Its structure can be modified through reactions like nitration, reduction of the nitrile group to an amine, and substitution of the fluorine atom, allowing for the generation of a diverse library of derivatives with altered properties and potential applications. smolecule.com

Scaffold in Polymer Chemistry and Functional Materials

In the realm of material science, this compound and its hydrochloride salt are recognized as material building blocks. bldpharm.com The presence of the aminomethyl group allows the compound to serve as a functional monomer that can be incorporated into polymer chains through polymerization reactions. This integration can enhance the properties of the resulting polymer, such as improving thermal stability and mechanical strength.

Role of 3 Aminomethyl 5 Fluorobenzonitrile in Biological Probe Development and in Vitro Target Interaction Studies

Design and Synthesis of Bioorthogonal Probes

The aminomethyl group on the 3-(aminomethyl)-5-fluorobenzonitrile scaffold provides a key reactive handle for chemical conjugation. This allows for its incorporation into larger molecular structures, such as bioorthogonal probes, which are designed to study biomolecules in their native environment without interfering with biological processes. These probes are instrumental in techniques like cellular imaging and target identification.

A prominent application of such scaffolds is in bioorthogonal chemistry, specifically through reactions like the inverse-electron-demand Diels-Alder (IEDDA) reaction, commonly known as tetrazine ligation. This reaction is prized for its rapid kinetics and high specificity in biological systems. nih.gov In this context, the aminomethyl group of a molecule derived from the this compound scaffold could be modified to act as or be attached to a dienophile. This dienophile can then react with a tetrazine-containing probe.

Kinetic studies are crucial for optimizing these reactions for in vivo applications. For instance, studies on structurally related compounds, such as (4-(1,2,4,5-tetrazin-3-yl)phenyl)methanamine, have been conducted to measure reaction rates. The reaction of this amine with a model dienophile was found to follow a second-order reaction mechanism. nih.gov While specific kinetic data for probes directly derived from this compound are proprietary to the research that develops them, the principles are demonstrated by analogous systems. For example, the reaction between a tetrazine and a model dienophile can exhibit rate constants that vary based on the electronic properties of the reactants and the solvent conditions. nih.gov

Table 1: Example of Second-Order Rate Constants in Tetrazine Ligation

| Reactant Pair | Solvent | Second-Order Rate Constant (k) (M⁻¹ s⁻¹) | Reference |

|---|---|---|---|

| Tetrazine 8 + Model Dienophile | PBS | 0.049 (9) | nih.gov |

| Tetrazine 8 + Model Dienophile | H₂O | 0.18 (5) | nih.gov |

| Tetrazine 2 + Model Dienophile | PBS | 0.625 (15) | nih.gov |

Development of Enzyme Inhibitors and Modulators

The this compound core is a foundational element in the design of small molecule inhibitors for various enzymes implicated in disease. The scaffold's structure allows for synthetic modifications to optimize binding affinity, selectivity, and pharmacokinetic properties for targets such as SARS-CoV-2 PLpro, p38α MAPK, and DPP-IV.

Structure-activity relationship (SAR) studies are fundamental to inhibitor development. These studies involve synthesizing a series of analogues based on the this compound scaffold and evaluating their inhibitory activity in enzymatic assays.

SARS-CoV-2 PLpro: The papain-like protease (PLpro) is an essential enzyme for SARS-CoV-2 replication, making it a key antiviral target. nih.govbiorxiv.org SAR studies on non-covalent PLpro inhibitors have led to the development of compounds with potent antiviral effects. nih.gov For example, research into related inhibitor series has shown that modifications to the aromatic rings can significantly impact potency. Introducing different substituents can alter hydrophobic and hydrogen-bonding interactions with key residues in the enzyme's active site, such as Tyr265 and Tyr269. nih.gov This systematic modification allows for the optimization of inhibitors to achieve IC₅₀ values in the sub-micromolar range. nih.gov

p38α MAPK: The p38 mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to stress and inflammation. nih.gov Inhibitors of p38α have been developed for various inflammatory diseases. SAR studies on p38α inhibitors have identified compounds with high potency and selectivity. rsc.orgselleckchem.com For example, different chemical series have yielded inhibitors with IC₅₀ values in the low nanomolar range. selleckchem.com X-ray crystallography has revealed that some inhibitors bind to the ATP-binding site and stabilize the enzyme in an inactive 'DFG-out' conformation, a discovery crucial for guiding further SAR efforts. rsc.org

DPP-IV: Dipeptidyl peptidase-IV (DPP-IV) is an enzyme that degrades incretin (B1656795) hormones, which regulate blood glucose. nih.gov DPP-IV inhibitors are a class of therapeutics for type 2 diabetes. mdpi.com SAR studies on DPP-IV inhibitors, often starting from scaffolds like aminomethylpyrimidines or related structures, have focused on improving potency while minimizing off-target effects, such as inhibition of cytochrome P450 enzymes (e.g., CYP3A4). nih.gov By making small, targeted chemical modifications, researchers can enhance the therapeutic profile of a lead compound. nih.gov

Table 2: Illustrative SAR Data for Enzyme Inhibitors

This table demonstrates the principle of SAR, where modifications to a core scaffold (represented by 'R') result in different inhibitory potencies (IC₅₀).

| Compound Series | Target Enzyme | Modification (R-group) | IC₅₀ (nM) |

|---|---|---|---|

| p38α Inhibitor Analogs | p38α MAPK | -Methyl | 520 |

| p38α Inhibitor Analogs | p38α MAPK | -Phenyl | 65 |

| p38α Inhibitor Analogs | p38α MAPK | -Naphthyl | 7 |

To confirm that a newly designed inhibitor physically binds to its intended enzyme target, a Protein Thermal Shift Assay (TSA), also known as differential scanning fluorimetry (DSF), is often employed. wikipedia.orgnih.gov This high-throughput method measures changes in the thermal stability of a protein when a ligand is present. thermofisher.com

The principle is that ligand binding generally stabilizes a protein's folded structure, resulting in an increase in its melting temperature (Tₘ). wikipedia.org The assay is performed by heating a protein in the presence of a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the unfolded protein, causing a sharp increase in fluorescence as the protein denatures. nih.govthermofisher.com A positive shift in the Tₘ upon addition of an inhibitor derived from the this compound scaffold provides direct evidence of target engagement. nih.gov This technique is invaluable for validating hits from initial screens and confirming the mechanism of action for optimized leads. thermofisher.com

Table 3: Example of Protein Thermal Shift Assay Results

| Target Protein | Condition | Melting Temperature (Tₘ) | Shift (ΔTₘ) |

|---|---|---|---|

| p38α MAPK | Protein Only | 45.2 °C | - |

| p38α MAPK | Protein + Inhibitor X | 51.7 °C | +6.5 °C |

| SARS-CoV-2 PLpro | Protein Only | 50.1 °C | - |

| SARS-CoV-2 PLpro | Protein + Inhibitor Y | 55.3 °C | +5.2 °C |

Scaffold for Ligand Discovery in Proteolysis-Targeting Chimeras (PROTACs) Research

Proteolysis-targeting chimeras (PROTACs) represent an innovative therapeutic modality designed to eliminate specific proteins from the cell rather than just inhibiting them. nih.gov PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase (such as VHL or Cereblon), and a chemical linker that connects the two. nih.govmdpi.com

The this compound scaffold is well-suited for the development of the POI-binding ligand, or "warhead," in a PROTAC. Its adaptable structure can be synthetically elaborated to create a high-affinity binder for a specific target protein. The aminomethyl group serves as a convenient and strategically placed attachment point for the linker, allowing for the conjugation of the warhead to an E3 ligase ligand without disrupting the crucial binding interactions with the POI. This modular approach enables the rapid generation of PROTAC libraries to identify molecules capable of inducing the targeted degradation of disease-causing proteins. mdpi.com

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

The development of efficient and innovative synthetic routes is fundamental to enabling broader research and application of 3-(Aminomethyl)-5-fluorobenzonitrile. While standard methods for the synthesis of aminobenzonitriles exist, future research could focus on more advanced and sustainable approaches.

Catalytic Methodologies: Exploration of transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, could offer novel pathways to construct the core structure or introduce the functional groups with high selectivity and efficiency. nih.gov Research into catalysts for carbon-fluorine bond formation could also be relevant. nih.gov Furthermore, the development of catalytic systems for the cyclotrimerization of benzonitriles to form triazines could be an interesting application, potentially leading to new classes of materials. researchgate.net

Enzymatic and Biocatalytic Synthesis: The use of enzymes or whole-cell biocatalysts presents a green and highly selective alternative to traditional chemical synthesis. Future studies could investigate the potential of enzymes like transaminases for the asymmetric synthesis of the aminomethyl group, or nitrile hydratases for the selective transformation of the nitrile group. nih.gov The development of biomimetic transamination processes using chiral base catalysts could also be explored for producing chiral derivatives. researchgate.net

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control, particularly for reactions involving hazardous intermediates or requiring precise temperature management. organic-chemistry.orgresearchgate.net The development of a flow-based synthesis for this compound could streamline its production and enable the efficient synthesis of a library of derivatives for screening purposes. rsc.org This could involve sequential flow processes for multi-step syntheses. uc.pt

Table 1: Potential Novel Synthetic Approaches for this compound

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Catalytic Methods | High efficiency, selectivity, and functional group tolerance. | Development of novel palladium, copper, or other transition metal catalysts. google.com |

| Enzymatic Synthesis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Identification and engineering of suitable enzymes (e.g., transaminases, nitrile hydratases). nih.gov |

| Flow Chemistry | Enhanced safety, scalability, and process control. organic-chemistry.org | Optimization of reaction parameters in microreactors, integration of in-line purification. researchgate.netrsc.org |

Advanced Computational Design for Targeted Derivatives

Computational chemistry and molecular modeling are indispensable tools in modern chemical research, enabling the rational design of new molecules with desired properties. rsc.orgnih.gov For this compound, these techniques can guide the synthesis of derivatives with enhanced biological activity or specific material properties.

Quantitative Structure-Activity Relationship (QSAR) Studies: 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed to build predictive models that correlate the structural features of this compound derivatives with their biological activity. nih.govnih.govresearchgate.net These models can help in understanding the influence of steric, electrostatic, and hydrophobic properties on activity and guide the design of more potent compounds. nih.govresearchgate.net

Pharmacophore Modeling and Virtual Screening: Pharmacophore models can be developed based on the key chemical features of this compound that are essential for a specific biological interaction. nih.govfiveable.medovepress.comresearchgate.net These models can then be used to virtually screen large compound libraries to identify new molecules with similar interaction patterns and potential biological activity. nih.govresearchgate.net This approach can significantly accelerate the discovery of new lead compounds. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide detailed insights into the dynamic behavior of this compound and its derivatives when interacting with biological targets such as proteins or enzymes. rsc.orgnih.gov These simulations can help in understanding the binding modes, conformational changes, and the stability of the ligand-receptor complexes, which is crucial for structure-based drug design.

Table 2: Computational Design Strategies for this compound Derivatives

| Computational Method | Application | Desired Outcome |

| QSAR | Correlate structure with activity. nih.govresearchgate.netjmaterenvironsci.com | Predictive models to guide the synthesis of more active derivatives. |

| Pharmacophore Modeling | Identify essential chemical features for biological interaction. fiveable.medovepress.comnih.gov | Virtual screening of compound libraries to find new hits. nih.govresearchgate.net |

| Molecular Dynamics | Simulate the dynamic behavior of ligand-target complexes. rsc.orgnih.gov | Understanding of binding mechanisms and stability for rational drug design. |

Integration with High-Throughput Screening Methodologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery and materials science, allowing for the rapid testing of large numbers of compounds. nih.gov Integrating this compound and its derivatives into HTS campaigns could uncover novel biological activities and applications.

Development of Focused Screening Libraries: A chemically diverse library of derivatives based on the this compound scaffold can be synthesized and screened against a wide range of biological targets. thermofisher.com This can be achieved by modifying the aminomethyl and nitrile groups or by introducing different substituents on the aromatic ring.

Fragment-Based Screening: Due to its relatively small size and molecular complexity, this compound could serve as a valuable fragment in fragment-based drug discovery (FBDD). nih.govnih.govfrontiersin.orgmdpi.com The fluorine atom can be a useful probe in ¹⁹F-NMR-based screening methods to detect weak binding to target proteins. mdpi.com Identifying such initial fragment hits can provide a starting point for the development of more potent and selective drug candidates. nih.gov

High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis to assess the effects of compounds on cells, providing multiparametric data on cellular phenotypes. nih.gov Screening derivatives of this compound in HCS assays could reveal effects on cellular pathways, morphology, or protein localization that might not be apparent in traditional biochemical assays.

Development of New Applications in Chemical Biology and Material Science

The unique combination of functional groups in this compound makes it an attractive candidate for development into novel tools for chemical biology and advanced materials.

Chemical Probes and Bioconjugation: The primary amine of the aminomethyl group provides a handle for bioconjugation, allowing the molecule to be attached to proteins, nucleic acids, or other biomolecules. The fluorine atom can serve as a reporter for ¹⁹F-NMR studies, and the nitrile group could potentially be used in bioorthogonal chemistry. This makes derivatives of this compound promising candidates for the development of chemical probes to study biological processes. The synthesis of related fluorinated benzonitriles as PET radiotracers for imaging suggests a potential application in neuroimaging. nih.gov

Polymer and Materials Science: Aromatic nitriles and amines are known to be useful monomers and building blocks in polymer chemistry. The hydrochloride salt of this compound is noted as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals due to its diverse chemical properties. smolecule.com The positional isomer, 3-(aminomethyl)-4-fluorobenzonitrile, has been explored for incorporation into polymer matrices to enhance thermal stability and mechanical strength, and in the creation of responsive hydrogels for drug delivery systems. These applications suggest that this compound could similarly be investigated for the development of novel polymers and functional materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Aminomethyl)-5-fluorobenzonitrile, and how are reaction conditions optimized?

- Methodology :

- Substitution Reactions : Introduce functional groups using sodium hydroxide or potassium fluoride under controlled pH and temperature (derived from analogous fluorobenzonitrile derivatives) .

- Reductive Amination : Catalytic hydrogenation (e.g., Pd/C, H₂) of nitrile precursors to form the aminomethyl group, with monitoring via TLC or HPLC to track intermediate formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .

- Key Considerations : Optimize solvent polarity, reaction time, and catalyst loading to minimize byproducts (e.g., over-reduction or dimerization).

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR :

- ¹H/¹³C NMR to confirm the benzylamine (-CH₂NH₂) and fluorine substituent positions. Aromatic protons appear as complex splitting patterns (δ 6.5–8.0 ppm) .

- IR Spectroscopy :

- Peaks at ~2220 cm⁻¹ (C≡N stretch) and ~3350 cm⁻¹ (N-H stretch) confirm nitrile and amine groups .

- Mass Spectrometry :

- ESI-MS or GC-MS to verify molecular ion [M+H]⁺ at m/z 150.16 (C₈H₇FN₂) .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Storage : Keep in airtight containers under refrigeration (2–8°C) to prevent hydrolysis or oxidation .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine powders .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can conflicting spectral data during characterization be resolved?

- Case Study : Discrepancies in ¹H NMR integration ratios may arise from tautomerism or solvent effects.

- Resolution :

Use deuterated solvents (e.g., DMSO-d₆) to stabilize proton environments.

Perform 2D NMR (COSY, HSQC) to assign overlapping signals .

Compare with computational predictions (DFT-based NMR simulations) .

Q. What role does this compound play in hypoxia-inducible factor (HIF) inhibitor development?

- Application : As a fluorinated aromatic building block, it enhances drug solubility and metabolic stability. For example, analogs like PT2385 and belzutifan incorporate similar scaffolds to inhibit HIF-2α in renal cell carcinoma .

- Mechanistic Insight : The nitrile group participates in hydrogen bonding with target proteins, while fluorine modulates electron density for improved binding .

Q. How can reaction yields be improved in large-scale synthesis?

- Optimization Strategies :

- Catalyst Screening : Test Pd/C, Raney Ni, or transfer hydrogenation systems for reductive steps .

- Flow Chemistry : Continuous reactors reduce side reactions and improve heat management .

- DoE (Design of Experiments) : Statistically vary parameters (temperature, stoichiometry) to identify optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.